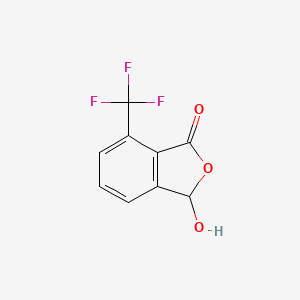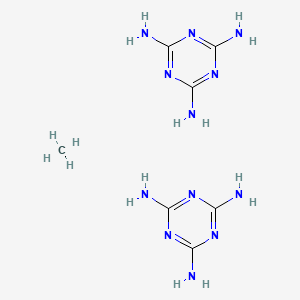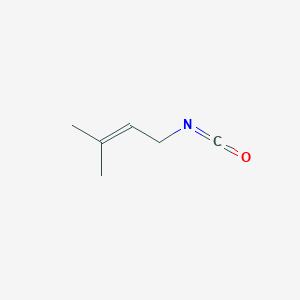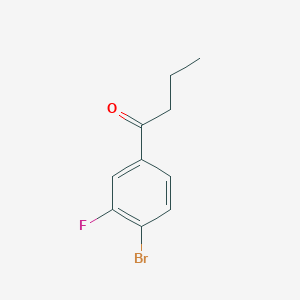
boronic acid,b-(2,6-bis(methoxymethoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- is a chemical compound with the molecular formula C10H15BO6 and a molecular weight of 242.03 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and its role in various chemical reactions.
Métodos De Preparación
The synthesis of boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- typically involves the reaction of 2,6-bis(methoxymethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid to a boronic ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is a prominent reaction where boronic acids are used to form carbon-carbon bonds in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor and in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- can be compared with other boronic acids such as phenylboronic acid and pinacol boronic esters. While all these compounds share the boronic acid functional group, boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Similar compounds include:
Phenylboronic acid: Commonly used in organic synthesis and known for its stability and ease of handling.
Pinacol boronic esters: Used as building blocks in organic synthesis and known for their role in various coupling reactions.
This uniqueness makes boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H15BO6 |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
[2,6-bis(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO6/c1-14-6-16-8-4-3-5-9(17-7-15-2)10(8)11(12)13/h3-5,12-13H,6-7H2,1-2H3 |
Clave InChI |
OJYISLYYEANAOI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1OCOC)OCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(2-chloro-2-ethoxycarbonylethenyl)phenyl]-3,4,5,6-tetrahydrophthalimide](/img/structure/B8451789.png)
![8-(2-Pyridyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8451797.png)



![2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene](/img/structure/B8451825.png)


![3-[2,4-Bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8451848.png)




